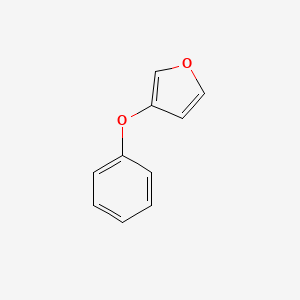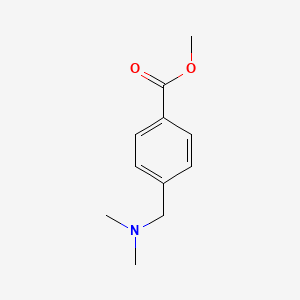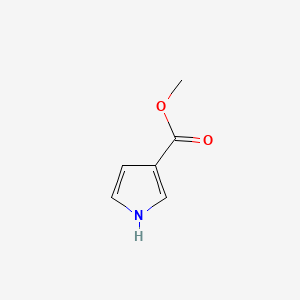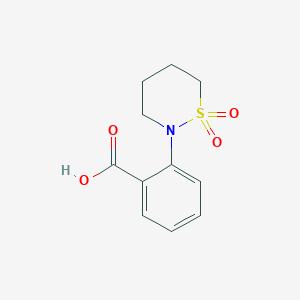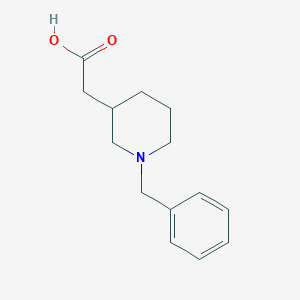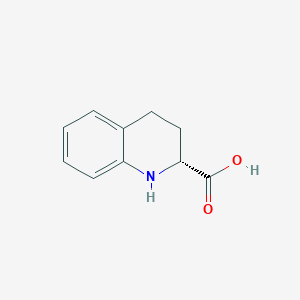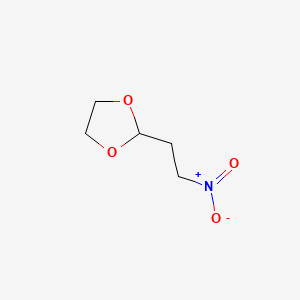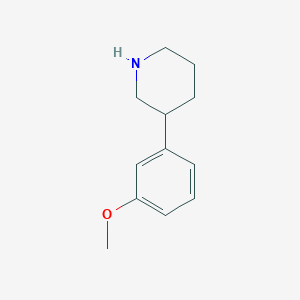
3-(3-Methoxyphenyl)piperidin
Übersicht
Beschreibung
“3-(3-Methoxyphenyl)piperidine” is a compound with the molecular formula C12H17NO . It’s a synthetic fragment that plays a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, including “3-(3-Methoxyphenyl)piperidine”, has been a subject of research. A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . The key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate to provide 3-substituted tetrahydropyridines .
Molecular Structure Analysis
The molecular structure of “3-(3-Methoxyphenyl)piperidine” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for this compound is LXCUAFVVTHZALS-UHFFFAOYSA-N .
Chemical Reactions Analysis
Piperidines, including “3-(3-Methoxyphenyl)piperidine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
The compound “3-(3-Methoxyphenyl)piperidine” has a molecular weight of 191.27 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Synthese pharmazeutischer Verbindungen
3-(3-Methoxyphenyl)piperidin: ist ein wertvoller Baustein bei der Synthese pharmazeutischer Verbindungen. Sein Piperidin-Kern ist ein häufiges Merkmal vieler Medikamente und trägt zu einer Vielzahl pharmakologischer Aktivitäten bei. Die Vielseitigkeit der Verbindung ermöglicht die Herstellung verschiedener Derivate mit potenziellen therapeutischen Wirkungen .
Krebsforschung
Piperidinderivate, darunter This compound, haben in der Krebsforschung vielversprechend gezeigt. Sie können verschiedene zelluläre Mechanismen beeinflussen, wie z. B. Zellmigration und Apoptose, die für Krebsbehandlungsstrategien entscheidend sind .
Antimikrobielle und antifungale Anwendungen
Die Strukturmerkmale von This compound tragen zu seiner Verwendung bei der Entwicklung antimikrobieller und antifungaler Mittel bei. Seine Fähigkeit, mit mikrobiellen Zellkomponenten zu interagieren, macht es zu einem Kandidaten für die Entwicklung neuer Behandlungen gegen resistente Stämme .
Schmerzmittel und entzündungshemmende Mittel
Forschungen haben gezeigt, dass Piperidinderivate als Schmerzmittel und entzündungshemmende Mittel wirken können. Die Methoxyphenylgruppe in This compound kann diese Eigenschaften verstärken, was zur Entwicklung neuer Schmerzmittel führt .
Behandlung neurodegenerativer Erkrankungen
Das Potenzial der Verbindung, Neurotransmittersysteme zu modulieren, macht es zu einem interessanten Thema bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer. Es könnte zur Synthese von Medikamenten führen, die helfen, Symptome zu behandeln oder den Krankheitsverlauf zu verändern .
Antihypertensiva und kardiovaskuläre Forschung
This compound: kann zur Entwicklung von Antihypertensiva beitragen. Seine strukturellen Eigenschaften können optimiert werden, um mit Komponenten des Herz-Kreislauf-Systems zu interagieren, was einen Weg zu neuartigen Behandlungen bietet .
Antipsychotika
Der Piperidin-Anteil ist ein Schlüsselelement in vielen AntipsychotikaThis compound bietet einen Rahmen für die Synthese neuer Verbindungen, die zur Behandlung verschiedener psychiatrischer Störungen eingesetzt werden könnten .
Arzneimittelforschung und -optimierung
Schließlich spielt This compound eine bedeutende Rolle im Arzneimittelfindungsprozess. Seine chemische Struktur ist für Modifikationen zugänglich, so dass Forscher pharmakokinetische und pharmakodynamische Eigenschaften für eine bessere Arzneimittelwirksamkeit optimieren können .
Wirkmechanismus
Target of Action
3-(3-Methoxyphenyl)piperidine, also known as 3-PPP, is a mixed sigma σ1 and σ2 receptor agonist . It has a similar affinity for both subtypes, though slightly higher affinity for the latter . It is also a D2 receptor partial agonist . These receptors play crucial roles in various physiological processes, including pain perception, motor control, cognitive functions, and mood regulation.
Mode of Action
3-PPP interacts with its targets, the sigma and D2 receptors, by binding to them and modulating their activity . As an agonist, it enhances the activity of these receptors, leading to changes in the cellular functions they regulate. The compound shows stereoselectivity in its pharmacodynamics , meaning its effects can vary depending on the spatial arrangement of its atoms.
Result of Action
The molecular and cellular effects of 3-PPP’s action are likely to be diverse, given its multiple targets. For instance, by acting as an agonist at sigma and D2 receptors, it could modulate neurotransmission, potentially influencing behaviors and physiological processes such as pain perception, motor control, and mood regulation .
Zukünftige Richtungen
Piperidines, including “3-(3-Methoxyphenyl)piperidine”, are frequently found in natural products and are of importance to the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring new synthesis methods and investigating the biological and pharmacological applications of these compounds .
Biochemische Analyse
Biochemical Properties
3-(3-Methoxyphenyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound’s interaction with these enzymes can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, 3-(3-Methoxyphenyl)piperidine can act as a substrate for certain monoamine oxidases, influencing neurotransmitter levels and potentially affecting neurological functions .
Cellular Effects
3-(3-Methoxyphenyl)piperidine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of certain kinases and phosphatases, which are crucial for signal transduction pathways . This modulation can lead to changes in gene expression profiles, impacting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, 3-(3-Methoxyphenyl)piperidine can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 3-(3-Methoxyphenyl)piperidine involves several key interactions at the molecular level. The compound can bind to specific receptors and enzymes, leading to inhibition or activation of their functions. For example, 3-(3-Methoxyphenyl)piperidine has been shown to inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, it can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methoxyphenyl)piperidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Methoxyphenyl)piperidine is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of 3-(3-Methoxyphenyl)piperidine vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 3-(3-Methoxyphenyl)piperidine can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
3-(3-Methoxyphenyl)piperidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The compound’s metabolism can also influence the levels of other metabolites, affecting overall metabolic flux and homeostasis .
Transport and Distribution
The transport and distribution of 3-(3-Methoxyphenyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and distribution . Additionally, 3-(3-Methoxyphenyl)piperidine can bind to plasma proteins, affecting its bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of 3-(3-Methoxyphenyl)piperidine is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity . For example, nuclear localization of 3-(3-Methoxyphenyl)piperidine can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins .
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCUAFVVTHZALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454246 | |
| Record name | 3-(3-methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79601-21-1 | |
| Record name | 3-(3-methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the palladium-catalyzed β-selective C(sp3)-H arylation method described in the paper?
A2: The paper focuses on a novel method for the direct arylation of N-Boc-piperidines at the β-position, which is typically challenging due to the inert nature of the C-H bond. The researchers successfully developed a palladium-catalyzed migrative Negishi coupling reaction, employing a specifically designed phenylpyrrole-based phosphine ligand. This ligand plays a crucial role in achieving both high efficiency and selectivity for the desired β-arylation. [] This breakthrough offers a more straightforward approach to synthesizing 3-aryl-N-Boc-piperidines, potentially streamlining the development of pharmaceuticals containing this important structural motif.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

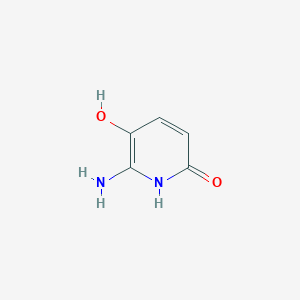
![1-[2-Hydroxy-6-(2-phenoxyethoxy)phenyl]ethan-1-one](/img/structure/B1313580.png)
![1-[2-Hydroxy-6-(3-phenoxypropoxy)phenyl]ethan-1-one](/img/structure/B1313581.png)
